N1-(4-fluoro-3-nitrophenyl)-N2-(pyridin-3-ylmethyl)oxalamide
Description
Properties
IUPAC Name |
N'-(4-fluoro-3-nitrophenyl)-N-(pyridin-3-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN4O4/c15-11-4-3-10(6-12(11)19(22)23)18-14(21)13(20)17-8-9-2-1-5-16-7-9/h1-7H,8H2,(H,17,20)(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFKSJUCPTQKABX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-fluoro-3-nitrophenyl)-N2-(pyridin-3-ylmethyl)oxalamide typically involves the following steps:
Formation of the Fluoro-nitrophenyl Intermediate: The starting material, 4-fluoro-3-nitroaniline, undergoes nitration to introduce the nitro group.
Coupling with Pyridinylmethylamine: The intermediate is then coupled with pyridin-3-ylmethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired oxalamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to enhance yield and purity. This includes controlling temperature, solvent choice, and reaction time to ensure efficient synthesis on a larger scale.
Chemical Reactions Analysis
Types of Reactions
N1-(4-fluoro-3-nitrophenyl)-N2-(pyridin-3-ylmethyl)oxalamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products
Reduction: Formation of the corresponding amino derivative.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N1-(4-fluoro-3-nitrophenyl)-N2-(pyridin-3-ylmethyl)oxalamide has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for designing new drugs due to its unique structural features.
Materials Science: Utilized in the development of novel materials with specific properties, such as fluorescence or conductivity.
Biological Studies: Investigated for its interactions with biological targets, which may lead to the discovery of new therapeutic agents.
Mechanism of Action
The mechanism of action of N1-(4-fluoro-3-nitrophenyl)-N2-(pyridin-3-ylmethyl)oxalamide involves its interaction with specific molecular targets. The fluoro-nitrophenyl group may interact with enzymes or receptors, while the pyridinylmethyl group can enhance binding affinity and specificity. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Comparison with Structurally Similar Oxalamide Derivatives
Key Observations:
Electron-Withdrawing vs. Chloro substituents (e.g., in compound 28 ) are associated with improved binding to hydrophobic enzyme pockets, as seen in cytochrome P450 inhibitors.
Heterocyclic Side Chains :
- Pyridine-based side chains (e.g., pyridin-3-ylmethyl) may enhance solubility and facilitate interactions with biological targets, as observed in HIV entry inhibitors .
- Thiazolyl-pyrrolidinyl moieties (compound 14 ) contribute to stereochemical complexity, influencing antiviral potency.
Metabolic Stability :
- Oxalamides with bulky substituents (e.g., 2,4-dimethoxybenzyl in S336 ) resist amide hydrolysis in hepatic assays, suggesting similar stability for the target compound.
Notes:
Biological Activity
N1-(4-fluoro-3-nitrophenyl)-N2-(pyridin-3-ylmethyl)oxalamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and materials science. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and comparisons with similar compounds.
Chemical Structure and Properties
The compound features a unique structure characterized by the presence of both a fluoro and nitro group on the phenyl ring, which significantly influences its reactivity and biological interactions. Its molecular formula is with a molecular weight of 318.26 g/mol .
Synthesis Methods
The synthesis typically involves:
- Formation of the Fluoro-nitrophenyl Intermediate : Starting with 4-fluoro-3-nitroaniline, nitration introduces the nitro group.
- Coupling Reaction : The intermediate is coupled with pyridin-3-ylmethylamine using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the oxalamide linkage .
Antitumor Activity
Preliminary studies suggest that this compound exhibits significant antitumor activity. It has been shown to induce apoptosis in various cancer cell lines, notably HepG2 cells, by arresting the cell cycle at the S phase. This was evidenced by flow cytometry analysis that indicated increased percentages of cells in the S phase following treatment .
The proposed mechanism involves:
- Interaction with Molecular Targets : The fluoro-nitrophenyl group may interact with enzymes or receptors, enhancing binding affinity.
- Induction of Apoptosis : The compound activates caspase pathways and alters mitochondrial membrane potential, leading to cell death .
Comparison with Similar Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| N1-(4-chloro-3-nitrophenyl)-N2-(pyridin-3-ylmethyl)oxalamide | Chlorine instead of fluorine | Similar antitumor properties |
| N1-(4-fluoro-3-nitrophenyl)-N2-(pyridin-2-ylmethyl)oxalamide | Different pyridine position | Varies in binding affinity |
This compound is distinguished by its specific structural features that enhance its biological activity compared to similar compounds .
In Vitro Studies
Research indicates that this compound has shown promising results in inhibiting tumor growth across various cell lines:
| Cell Lines | Inhibition Rate at 30 μM | IC50 (μM) |
|---|---|---|
| HepG2 | 99.98% | 6.92 |
| A549 | 100.07% | 8.99 |
| DU145 | 99.93% | 7.89 |
| MCF7 | 100.39% | 8.26 |
These findings suggest that this compound could be a viable candidate for further development as an anticancer agent .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare N1-(4-fluoro-3-nitrophenyl)-N2-(pyridin-3-ylmethyl)oxalamide?
- Methodological Answer : Synthesis typically involves coupling 4-fluoro-3-nitroaniline with pyridin-3-ylmethylamine using oxalyl chloride or related activating agents. Reaction conditions often include dichloromethane or tetrahydrofuran as solvents, triethylamine as a base, and temperatures between 25–50°C . Purification via silica gel chromatography or recrystallization ensures high purity. Yield optimization may require adjusting stoichiometry or reaction time.
Q. How is the compound characterized structurally, and what analytical techniques are critical for confirmation?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming connectivity, with aromatic protons in the 7.2–8.5 ppm range and nitro/fluoro substituents influencing chemical shifts . High-Resolution Mass Spectrometry (HRMS) or LC-MS validates molecular weight, while HPLC (>95% purity) confirms homogeneity. X-ray crystallography (using SHELX programs ) can resolve conformational details if single crystals are obtained.
Q. What are the primary challenges in synthesizing oxalamide derivatives with nitro and fluoro substituents?
- Methodological Answer : Nitro groups can introduce steric hindrance or electron-withdrawing effects, complicating coupling reactions. Fluorine’s electronegativity may necessitate protecting-group strategies to prevent undesired side reactions. Reaction monitoring via TLC or in-situ IR spectroscopy helps identify intermediates and optimize conditions .
Advanced Research Questions
Q. How do computational methods predict conformational stability and intermolecular interactions of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations assess relative conformer energies, highlighting intramolecular hydrogen bonds between the oxalamide carbonyl and pyridinyl nitrogen. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., π-π stacking between aromatic rings), which influence crystallization behavior . Molecular docking studies may predict binding affinities to biological targets, such as enzymes or receptors .
Q. What strategies resolve contradictions in reported biological activities of structurally similar oxalamides?
- Methodological Answer : Discrepancies in bioactivity (e.g., antiviral vs. anti-inflammatory) often arise from assay variability (cell lines, concentrations) or impurities. Reproducing experiments under standardized conditions (e.g., HIV entry inhibition assays ) and validating compound purity via orthogonal methods (NMR, HRMS) are critical. Meta-analyses of structure-activity relationships (SAR) can isolate substituent-specific effects, such as the role of the 4-fluoro-3-nitrophenyl group in enhancing target binding .
Q. How does the stereochemical outcome of synthesis impact biological activity, and how is it controlled?
- Methodological Answer : Racemic mixtures may reduce potency due to enantiomer-specific interactions. Chiral HPLC or asymmetric synthesis (e.g., using enantiopure amines) ensures stereochemical control. For example, stereoisomers of related compounds show divergent antiviral IC₅₀ values, emphasizing the need for enantiomeric resolution .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
